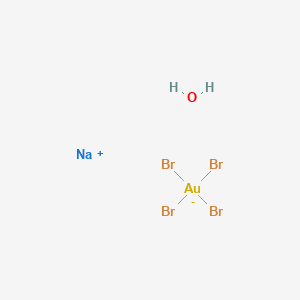
テトラブロモ金(III)酸ナトリウム水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tetrabromoaurate(III) hydrate is a chemical compound with the molecular formula NaAuBr₄·xH₂O. It is known for its distinctive red to black crystalline appearance and is primarily used in various scientific research applications. The compound is also referred to as sodium gold bromide and is recognized for its high purity levels, often reaching up to 99.999% .
科学的研究の応用
Sodium tetrabromoaurate(III) hydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used in the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for potential therapeutic applications, including cancer treatment.
Industry: Utilized in the fabrication of core/alloy nanoparticles via hydrothermal routes
作用機序
Target of Action
Sodium tetrabromoaurate(III) hydrate is a complex inorganic compound. It’s known to participate in the fabrication of core/alloy nanoparticles .
Mode of Action
It’s known to participate in the layer-by-layer hydrothermal route, which is a method used in the fabrication of nanoparticles . This process involves the reaction of the compound with other substances under specific conditions to form nanoparticles.
Biochemical Pathways
Its role in the fabrication of nanoparticles suggests that it may influence pathways related to material synthesis and nanostructure formation .
Pharmacokinetics
As an inorganic compound, its bioavailability and pharmacokinetics may differ significantly from those of organic drugs .
Result of Action
The primary result of Sodium tetrabromoaurate(III) hydrate’s action is the formation of nanoparticles. These nanoparticles can have various applications, including in materials science, electronics, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: Sodium tetrabromoaurate(III) hydrate can be synthesized through the reaction of gold(III) bromide with sodium bromide in an aqueous solution. The reaction typically involves dissolving gold(III) bromide in water, followed by the addition of sodium bromide. The mixture is then allowed to crystallize, forming sodium tetrabromoaurate(III) hydrate crystals .
Industrial Production Methods: Industrial production of sodium tetrabromoaurate(III) hydrate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and concentration, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Sodium tetrabromoaurate(III) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold compounds.
Reduction: It can be reduced to elemental gold or other gold-containing compounds.
Substitution: Sodium tetrabromoaurate(III) hydrate can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligands like thiourea or phosphines can be used under controlled conditions.
Major Products Formed:
Oxidation: Gold(III) oxide or other gold oxides.
Reduction: Elemental gold or gold nanoparticles.
Substitution: Various gold-ligand complexes.
類似化合物との比較
- Sodium tetrachloroaurate(III) hydrate (NaAuCl₄·xH₂O)
- Sodium tetrabromopalladate(II) (Na₂PdBr₄)
- Gold(III) bromide (AuBr₃)
Comparison: Sodium tetrabromoaurate(III) hydrate is unique due to its high bromide content and specific reactivity. Compared to sodium tetrachloroaurate(III) hydrate, it has different solubility and reactivity profiles. Sodium tetrabromopalladate(II) contains palladium instead of gold, leading to distinct chemical behaviors. Gold(III) bromide, while similar, lacks the sodium component and has different applications .
特性
IUPAC Name |
sodium;tetrabromogold(1-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4BrH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCARRTFPXWVHEC-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].Br[Au-](Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr4H2NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746035 |
Source


|
| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-49-1 |
Source


|
| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrabromoaurate(III) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

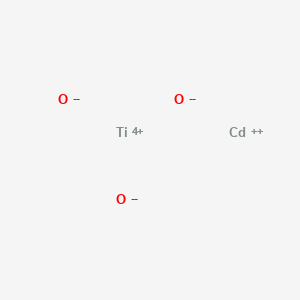

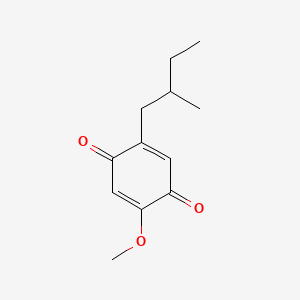
![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)
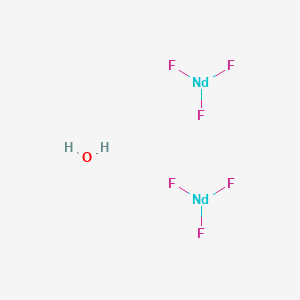
![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)
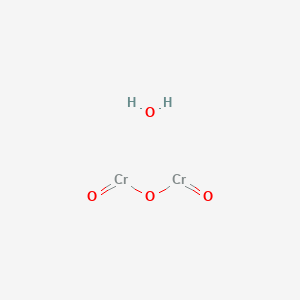
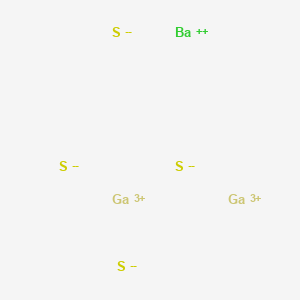
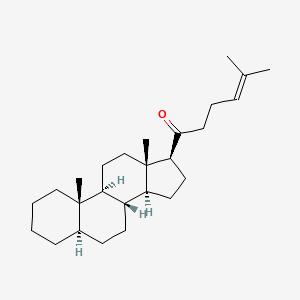
![6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole](/img/structure/B576909.png)

![N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline](/img/structure/B576914.png)

